molecular formula C9H9Cl2NO2 B1166858 4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- CAS No. 103635-24-1

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)-

Cat. No.: B1166858
CAS No.: 103635-24-1
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Description

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- is an organic compound with a complex structure It is characterized by the presence of a methoxy group attached to a benzene ring, an amine group, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- typically involves the condensation of 4-methoxybenzenamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)-.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group back to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamine: Similar structure but lacks the benzylidene group.

    Benzylideneaniline: Similar structure but lacks the methoxy group.

    4-Methoxybenzylamine: Similar structure but lacks the imine group.

Uniqueness

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)- is unique due to the presence of both the methoxy and benzylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

103635-24-1

Molecular Formula

C9H9Cl2NO2

Molecular Weight

0

Synonyms

4-Methoxybenzenamine, N-(2-benzylidenethylidenamino)-

Origin of Product

United States

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